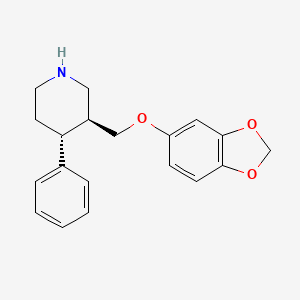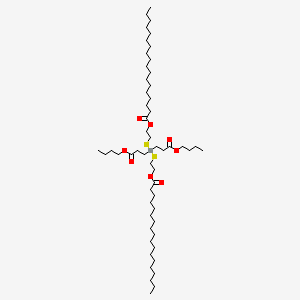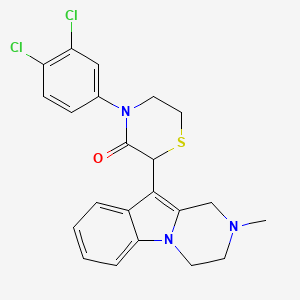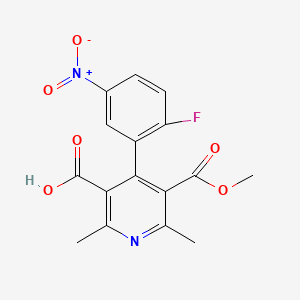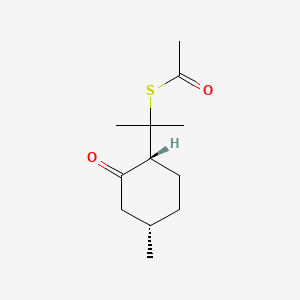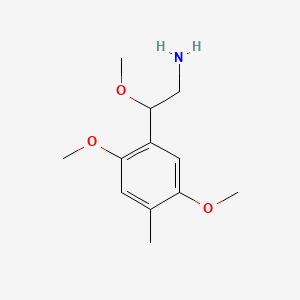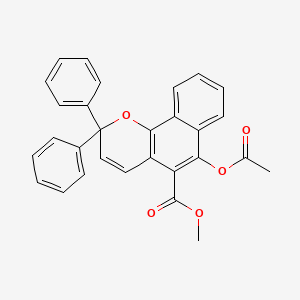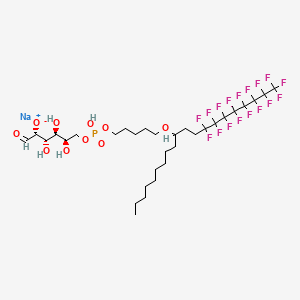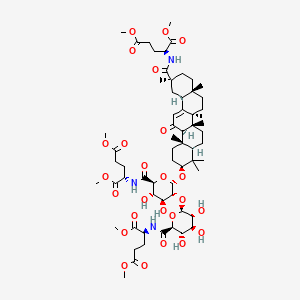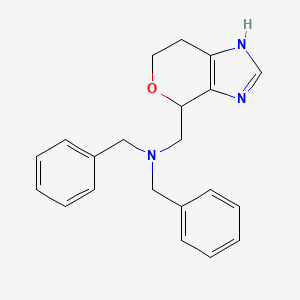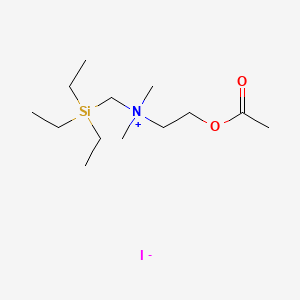
Ethanaminium, 2-(acetyloxy)-N,N-dimethyl-N-((triethylsilyl)methyl)-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanaminium, 2-(acetyloxy)-N,N-dimethyl-N-((triethylsilyl)methyl)-, iodide is a quaternary ammonium compound It is characterized by the presence of an ethyl group substituted with an acetyloxy group, a dimethylamino group, and a triethylsilyl group, with an iodide counterion
Métodos De Preparación
The synthesis of ethanaminium, 2-(acetyloxy)-N,N-dimethyl-N-((triethylsilyl)methyl)-, iodide typically involves the quaternization of a tertiary amine with an alkyl iodide. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
Ethanaminium, 2-(acetyloxy)-N,N-dimethyl-N-((triethylsilyl)methyl)-, iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents used in these reactions include halide salts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethanaminium, 2-(acetyloxy)-N,N-dimethyl-N-((triethylsilyl)methyl)-, iodide has several scientific research applications:
Chemistry: It can be used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound may be used in studies involving cell membrane interactions due to its quaternary ammonium structure.
Industry: It can be employed in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethanaminium, 2-(acetyloxy)-N,N-dimethyl-N-((triethylsilyl)methyl)-, iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, affecting their function and activity.
Comparación Con Compuestos Similares
Similar compounds to ethanaminium, 2-(acetyloxy)-N,N-dimethyl-N-((triethylsilyl)methyl)-, iodide include other quaternary ammonium salts such as:
Ethanaminium, N,N,N-triethyl-, iodide: This compound lacks the acetyloxy and triethylsilyl groups, making it less complex and potentially less versatile in its applications.
N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium: This compound has a phosphonooxy group instead of an acetyloxy group, which may alter its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
84584-66-7 |
|---|---|
Fórmula molecular |
C13H30INO2Si |
Peso molecular |
387.37 g/mol |
Nombre IUPAC |
2-acetyloxyethyl-dimethyl-(triethylsilylmethyl)azanium;iodide |
InChI |
InChI=1S/C13H30NO2Si.HI/c1-7-17(8-2,9-3)12-14(5,6)10-11-16-13(4)15;/h7-12H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
SXSYGZDLPRCXAQ-UHFFFAOYSA-M |
SMILES canónico |
CC[Si](CC)(CC)C[N+](C)(C)CCOC(=O)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


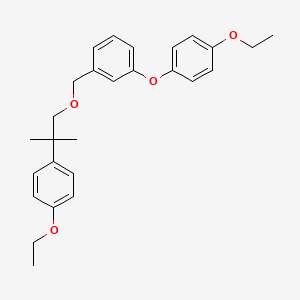
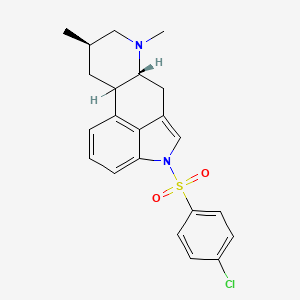
![N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide](/img/structure/B12768960.png)

